molecular formula C23H30N6O2 B5608438 [(E)-{[3-({3-[(E)-[(CARBAMOYLAMINO)IMINO]METHYL]-2,4,6-TRIMETHYLPHENYL}METHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}AMINO]UREA

[(E)-{[3-({3-[(E)-[(CARBAMOYLAMINO)IMINO]METHYL]-2,4,6-TRIMETHYLPHENYL}METHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}AMINO]UREA

Cat. No.: B5608438
M. Wt: 422.5 g/mol
InChI Key: ASGAAKYTYDNZMT-XCHCQHLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-{[3-({3-[(E)-[(CARBAMOYLAMINO)IMINO]METHYL]-2,4,6-TRIMETHYLPHENYL}METHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}AMINO]UREA is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features multiple functional groups, including carbamoylamino and imino groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-{[3-({3-[(E)-[(CARBAMOYLAMINO)IMINO]METHYL]-2,4,6-TRIMETHYLPHENYL}METHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}AMINO]UREA typically involves multi-step organic reactions. One common approach is the condensation reaction between appropriate aromatic aldehydes and urea derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

[(E)-{[3-({3-[(E)-[(CARBAMOYLAMINO)IMINO]METHYL]-2,4,6-TRIMETHYLPHENYL}METHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}AMINO]UREA undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

[(E)-{[3-({3-[(E)-[(CARBAMOYLAMINO)IMINO]METHYL]-2,4,6-TRIMETHYLPHENYL}METHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}AMINO]UREA has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [(E)-{[3-({3-[(E)-[(CARBAMOYLAMINO)IMINO]METHYL]-2,4,6-TRIMETHYLPHENYL}METHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}AMINO]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

[(E)-{[3-({3-[(E)-[(CARBAMOYLAMINO)IMINO]METHYL]-2,4,6-TRIMETHYLPHENYL}METHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}AMINO]UREA can be compared with similar compounds such as dichloroanilines and other urea derivatives These compounds share structural similarities but differ in their functional groups and reactivity

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research and industrial applications. Further studies are needed to fully explore its capabilities and optimize its use in different contexts.

Properties

IUPAC Name

[(E)-[3-[[3-[(E)-(carbamoylhydrazinylidene)methyl]-2,4,6-trimethylphenyl]methyl]-2,4,6-trimethylphenyl]methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O2/c1-12-7-14(3)20(10-26-28-22(24)30)16(5)18(12)9-19-13(2)8-15(4)21(17(19)6)11-27-29-23(25)31/h7-8,10-11H,9H2,1-6H3,(H3,24,28,30)(H3,25,29,31)/b26-10+,27-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGAAKYTYDNZMT-XCHCQHLDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CC2=C(C(=C(C=C2C)C)C=NNC(=O)N)C)C)C=NNC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1CC2=C(C(=C(C=C2C)C)/C=N/NC(=O)N)C)C)/C=N/NC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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